molecular formula C18H14O2S B7963692 Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate CAS No. 37910-12-6

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate

Cat. No.: B7963692
CAS No.: 37910-12-6
M. Wt: 294.4 g/mol
InChI Key: DPWAUIYXNAFXJQ-UHFFFAOYSA-N
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Description

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur with α-methylene carbonyl compounds and α-cyano esters .

Industrial Production Methods

Industrial production methods for thiophene derivatives may involve large-scale condensation reactions under controlled conditions. The choice of method depends on the desired yield, purity, and specific application of the compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .

Scientific Research Applications

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding. The exact mechanism depends on the specific application and the functional groups present on the thiophene ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(4-phenylphenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for diverse functionalization, making it a versatile compound in various applications .

Properties

IUPAC Name

methyl 5-(4-phenylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S/c1-20-18(19)17-12-11-16(21-17)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWAUIYXNAFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701219366
Record name Methyl 5-[1,1′-biphenyl]-4-yl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37910-12-6
Record name Methyl 5-[1,1′-biphenyl]-4-yl-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37910-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-[1,1′-biphenyl]-4-yl-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701219366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of compound 1021 (5.0 g, 22.6 mmol), biphenyl-4-ylboronic acid (5.4 g, 27.1 mmol), sodium carbonate (5.9 g, 56.5 mmol), tetrakis(triphenylphosphine)palladium(0) (2.65 g, 2.3 mmol), toluene (200 mL), ethanol (100 mL) and water (50 mL) was heated to reflux for 12 hours under nitrogen atmosphere. The reaction mixture was cooled to ambient temperature, and extracted with dichloromethane (2×250 mL). The combined organic layers were dried over anhydrous sodium sulfate, filtered and concentrated under vacuum. The residue was purified by flash chromatography with silica gel (5% EtOAc in hexane) to give compound 1022 (5.0 g). 1H NMR (CDCl3, 300 MHz) δ 3.92 (s, 3H), 7.32-7.49 (m, 4H), 7.62-7.80 (m, 7H).
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5 g
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5.9 g
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200 mL
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50 mL
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100 mL
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